molecular formula C21H31ClN4O7 B1250943 Resormycin

Resormycin

Cat. No. B1250943
M. Wt: 486.9 g/mol
InChI Key: LGIARSLOMQCKGX-SMOPJJOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resormycin is a natural product found in Streptomyces platensis with data available.

Scientific Research Applications

Herbicidal and Antifungal Properties

Resormycin, discovered as a product of Streptomyces platensis, exhibits significant herbicidal and antifungal properties. Igarashi et al. (1997) demonstrated that Resormycin effectively inhibits the growth of both monocotyledonous and dicotyledonous weeds, and shows antimicrobial activity against phytopathogenic fungi (Igarashi et al., 1997).

Chemical Structure and Synthesis

The chemical structure of Resormycin has been detailed by Igarashi et al. (1997), identifying it as a complex compound with a specific amino acid sequence and a phenylpropenoic acid component. This structure is essential for its bioactive properties (Igarashi et al., 1997). Additionally, a synthetic approach for Resormycin, focusing on its application in herbicidal and antifungal activities, was developed by Kaduskar et al. (2017), highlighting its potential for varied biological evaluation (Kaduskar et al., 2017).

Biological and Biochemical Activities

The biological and biochemical activities of Resormycin were studied by Igarashi et al. (2001), using unicellular green algae as a test organism. They found that Resormycin inhibits growth more strongly in dark conditions and affects the incorporation of specific biomolecules into cells (Igarashi et al., 2001).

properties

Product Name

Resormycin

Molecular Formula

C21H31ClN4O7

Molecular Weight

486.9 g/mol

IUPAC Name

(Z)-3-(4-chloro-3,5-dihydroxyphenyl)-2-[[(2S)-2-[[(3S)-3,7-diaminoheptanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]prop-2-enoic acid

InChI

InChI=1S/C21H31ClN4O7/c1-21(2,33)18(26-16(29)10-12(24)5-3-4-6-23)19(30)25-13(20(31)32)7-11-8-14(27)17(22)15(28)9-11/h7-9,12,18,27-28,33H,3-6,10,23-24H2,1-2H3,(H,25,30)(H,26,29)(H,31,32)/b13-7-/t12-,18+/m0/s1

InChI Key

LGIARSLOMQCKGX-SMOPJJOVSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)N/C(=C\C1=CC(=C(C(=C1)O)Cl)O)/C(=O)O)NC(=O)C[C@H](CCCCN)N)O

Canonical SMILES

CC(C)(C(C(=O)NC(=CC1=CC(=C(C(=C1)O)Cl)O)C(=O)O)NC(=O)CC(CCCCN)N)O

synonyms

2-N-(2N-(3,6-diaminoheptanoyl)-3-hydroxyvalyl)amino-3-(4-chloro-3,5-dihydroxy)phenylpropenoic acid
resormycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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